molecular formula C23H19ClN4O2S B12049062 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-72-7

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12049062
CAS No.: 478254-72-7
M. Wt: 450.9 g/mol
InChI Key: HXZFVUYQCKKUMR-AFUMVMLFSA-N
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Description

The compound 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of glacial acetic acid . Its structure features:

  • A 1,2,4-triazole-3-thiol core, known for diverse biological activities.
  • A 3-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing effects.

Properties

CAS No.

478254-72-7

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H19ClN4O2S/c1-29-21-12-17(10-11-20(21)30-15-16-6-3-2-4-7-16)14-25-28-22(26-27-23(28)31)18-8-5-9-19(24)13-18/h2-14H,15H2,1H3,(H,27,31)/b25-14+

InChI Key

HXZFVUYQCKKUMR-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Regioselectivity and Stereochemistry

The reaction exclusively forms the E-isomer due to steric hindrance from the 3-chlorophenyl and methoxy groups, which disfavor the Z-configuration. Nuclear Overhauser Effect (NOE) spectroscopy confirms the antiperiplanar arrangement of the benzyloxy and methoxy substituents.

Spectral Characterization

  • IR Spectroscopy : A strong absorption at 2550–2600 cm⁻¹ confirms the -SH group.

  • ¹H NMR : Key signals include δ 8.3 ppm (imine CH=N), δ 7.2–7.5 ppm (aromatic protons), and δ 5.1 ppm (OCH₂Ph).

  • Mass Spectrometry : Molecular ion peak at m/z 491.5 [M+H]⁺ aligns with the molecular formula C₂₃H₁₉ClN₄O₂S.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 9 hours to 30 minutes, though yields remain comparable (68–72%). This method is advantageous for high-throughput screening but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the triazole core on resin enables stepwise functionalization, but scalability is limited by resin loading capacity.

Industrial Scalability and Challenges

ParameterLab ScalePilot Scale
Batch Size10 g1 kg
Yield70%65%
Purity>98%95%
  • Cost Drivers : 4-(Benzyloxy)-3-methoxybenzaldehyde accounts for 60% of material costs.

  • Purification : Column chromatography replaces recrystallization at scale, increasing throughput but raising solvent costs .

Scientific Research Applications

Structural Information

  • Molecular Formula : C24H22N4O2S
  • CAS Number : 478255-86-6
  • SMILES Notation : CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study highlighted its activity against Mycobacterium tuberculosis , indicating its potential as a lead compound for developing new antimycobacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines, suggesting its potential use in cancer therapeutics .

Enzyme Inhibition

Further investigations have revealed that this compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase and α-glycosidase. These properties suggest potential applications in treating neurodegenerative diseases and diabetes, respectively .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against strains of Staphylococcus aureus and Escherichia coli . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potent antimicrobial effects.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM). Results showed a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 2 µM, indicating significant anticancer potential.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and other functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Activity
  • Fused Triazolo-Thiadiazoles derived from the target compound exhibit significant inhibition against S. aureus and C. albicans .
  • 3,4,5-Trimethoxyphenyl analogs () show enhanced antimicrobial potency due to improved membrane interaction via methoxy groups .
Antioxidant Activity
  • Alkyl derivatives of triazole-3-thiols (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl analogs) demonstrate moderate DPPH radical scavenging (IC50 ~10–50 µg/mL) .
  • Schiff base derivatives with hydroxyl/methoxy groups (e.g., ) achieve IC50 values as low as 5.84 µg/mL, comparable to ascorbic acid .

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., methoxy or ethoxy) .
  • Solubility: Derivatives with polar groups (e.g., pyridinyl in ) exhibit higher aqueous solubility .

Biological Activity

The compound 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C23H19ClN4O2S
  • Molecular Weight : 450.9 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

This unique combination of functional groups contributes to its solubility and biological activity.

The biological activity of this compound is primarily attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes such as kinases and proteases, which play critical roles in cellular signaling and metabolism. This inhibition can lead to disrupted cancer cell proliferation and survival pathways.
  • DNA Intercalation : It can intercalate into DNA, which interferes with replication and transcription processes. This property is particularly relevant in the context of anticancer activity.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can induce oxidative stress in cells, leading to apoptosis in cancer cells. This mechanism is significant for its potential use in cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, demonstrating comparable efficacy to established antibiotics like streptomycin .

Antifungal Activity

In vitro tests have demonstrated that the compound possesses antifungal activity against several pathogenic fungi. Its effectiveness was evaluated against standard antifungal agents, revealing promising results .

Anticancer Potential

The anticancer properties of this triazole derivative are under extensive investigation. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including colon cancer (HCT 116). The compound's IC50 values indicate significant potency compared to conventional chemotherapeutics like doxorubicin .

Study on Anticancer Activity

In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anticancer activity against HCT 116 cells. The results indicated that certain derivatives exhibited high anticancer activity with IC50 values lower than 5 μM, suggesting strong potential for further development as anticancer agents .

Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives showed that the tested compounds had good antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential application of these compounds in treating infections caused by resistant bacterial strains .

Summary Table of Biological Activities

Biological ActivityTypeEfficacy
AntimicrobialBacterialComparable to streptomycin
AntifungalFungalEffective against pathogenic fungi
AnticancerColon Cancer (HCT 116)IC50 < 5 μM

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via a condensation reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and substituted benzaldehyde derivatives (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under acidic conditions. Key steps include refluxing in ethanol with catalytic HCl for 3–4 hours, followed by purification via recrystallization or column chromatography . Solvent choice (ethanol vs. methanol) and acid/base catalysts significantly impact reaction efficiency. For instance, ethanol with HCl achieves ~75% yield, while methanol with acetic acid reduces byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High Performance Liquid Chromatography (HPLC) assesses purity (>95%). Single-crystal X-ray diffraction resolves the E-configuration of the imine bond and hydrogen-bonding networks in the solid state, as demonstrated in analogous triazole-thiol structures .

Q. How does the presence of the 3-chlorophenyl group affect solubility and reactivity?

The 3-chlorophenyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Its electron-withdrawing nature increases electrophilicity at the triazole ring, facilitating nucleophilic substitutions (e.g., thiol oxidation to disulfides) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in assay protocols. Standardize conditions:

  • Use identical bacterial strains (e.g., S. aureus ATCC 25923) and inoculum sizes.
  • Control solvent effects (DMSO ≤1% v/v) to avoid false negatives . Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzyme inhibition assays) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock Vina) models interactions with targets like cytochrome P450 or bacterial dihydrofolate reductase. For example, the 4-benzyloxy group shows π-π stacking with Phe residues in docking simulations, correlating with observed antifungal activity .

Q. What are the mechanistic implications of the thiol group in redox-mediated biological activity?

The thiol (-SH) group undergoes reversible oxidation to sulfinic/sulfonic acids under oxidative stress, enabling glutathione-like redox modulation. In vitro studies using cyclic voltammetry reveal a redox potential of −0.45 V (vs. Ag/AgCl), suggesting moderate antioxidant capacity .

Methodological Challenges & Solutions

Q. How to address instability during storage?

The thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizing agents (e.g., 1% w/w ascorbic acid) to lyophilized forms .

Q. What synthetic modifications improve bioavailability without compromising activity?

  • Replace the 3-chlorophenyl group with a 4-fluorophenyl moiety to enhance metabolic stability.
  • Introduce PEGylated side chains to increase water solubility, as seen in analogous triazole derivatives .

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